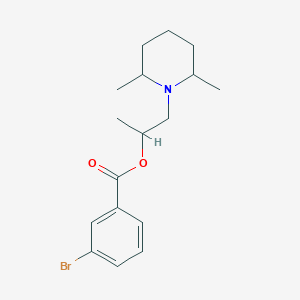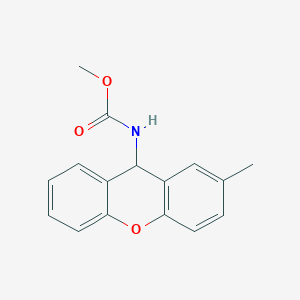
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups, a propan-2-yl group, and a 3-bromobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate typically involves the reaction of 2,6-dimethylpiperidine with propan-2-yl bromide to form the intermediate 1-(2,6-dimethylpiperidin-1-yl)propan-2-yl bromide. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), bases (sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoates with various functional groups.
Oxidation Reactions: N-oxides of the piperidine ring.
Reduction Reactions: Alcohol derivatives of the benzoate moiety.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying receptor interactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the benzoate moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor functions by binding to receptor sites, thereby affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate
- 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate
- 1-(3,5-Dimethylpiperidin-1-yl)propan-2-amine
Comparison
Compared to its analogs, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate is unique due to the position of the bromine atom on the benzoate ring. This positional difference can influence the compound’s reactivity, biological activity, and interaction with molecular targets. For instance, the 3-bromobenzoate moiety may exhibit different binding affinities and selectivities compared to the 2- or 4-bromobenzoate analogs.
Propiedades
Fórmula molecular |
C17H24BrNO2 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C17H24BrNO2/c1-12-6-4-7-13(2)19(12)11-14(3)21-17(20)15-8-5-9-16(18)10-15/h5,8-10,12-14H,4,6-7,11H2,1-3H3 |
Clave InChI |
PDIXGTGFDXWHMR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{6-Hydroxy-5-phenyl-[1,1'-biphenyl]-3-YL}-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B11591705.png)
![Isobutyl 3-[(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B11591716.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11591721.png)
![1-[2-(2,4-Dichlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11591731.png)
![(6Z)-3-(3,4-dimethoxyphenyl)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11591748.png)

![1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11591777.png)
![2-[(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11591781.png)
![1-(4-{[(4-Methoxyphenyl)carbamoyl]methoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11591783.png)

![benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591796.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11591798.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11591799.png)
![6-amino-8-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11591800.png)
